molecular formula C19H29N3O B11376930 N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide

N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide

Cat. No.: B11376930
M. Wt: 315.5 g/mol
InChI Key: BGVAFNYRQJGFQV-UHFFFAOYSA-N
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Description

N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using 1-bromo-3-methylbutane to introduce the 3-methylbutyl group.

    Acylation: The final step involves the acylation of the alkylated benzimidazole with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide: shares structural similarities with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

N-[5-[1-(3-methylbutyl)benzimidazol-2-yl]pentyl]acetamide

InChI

InChI=1S/C19H29N3O/c1-15(2)12-14-22-18-10-7-6-9-17(18)21-19(22)11-5-4-8-13-20-16(3)23/h6-7,9-10,15H,4-5,8,11-14H2,1-3H3,(H,20,23)

InChI Key

BGVAFNYRQJGFQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCCCCNC(=O)C

Origin of Product

United States

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